Product packaging for 5-Fluoro-1,10-phenanthroline(Cat. No.:CAS No. 191861-19-5)

5-Fluoro-1,10-phenanthroline

Cat. No.: B3049057
CAS No.: 191861-19-5
M. Wt: 198.2 g/mol
InChI Key: OBZDPBGLVLYHPV-UHFFFAOYSA-N
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Description

5-Fluoro-1,10-phenanthroline (CAS 191861-19-5) is a fluorinated derivative of 1,10-phenanthroline that serves as a versatile precursor and core structure in the development of novel compounds for scientific research. The introduction of a fluorine atom can significantly alter the properties of the phenanthroline core, influencing lipophilicity, binding affinity, and metabolic stability, making it a valuable scaffold in medicinal and materials chemistry. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with specific biological and photophysical activities. Recent research highlights its application in developing potential anticancer agents. For instance, fluorinated imidazole derivatives built upon the 1,10-phenanthroline structure have demonstrated excellent inhibitory effects on the proliferation of liver cancer cells (HepG2) by inducing apoptosis through DNA damage . Furthermore, the 1,10-phenanthroline core is a well-known constituent of fluorescent probes. Derivatives can be designed for colorimetric and ratiometric fluorescence sensing of metal ions such as Zn²⁺ and Cd²⁺, with potential applications in environmental monitoring and biochemical sensing . The structural motif is also employed in the creation of multifunctional fluorescent charge-transfer compounds, which can exhibit properties like multistimuli responsiveness and sensing capabilities . Please note: This product is intended for research purposes only and is not classified as a drug, antibiotic, or licensed for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FN2 B3049057 5-Fluoro-1,10-phenanthroline CAS No. 191861-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZDPBGLVLYHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172727
Record name 5-Fluoro-1,10-phenanthroline
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URL https://comptox.epa.gov/dashboard/DTXSID10172727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191861-19-5
Record name 5-Fluoro-1,10-phenanthroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191861195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 1,10 Phenanthroline and Its Derivatives

Classical and Contemporary Synthetic Routes to 5-Fluoro-1,10-phenanthroline

The creation of the this compound molecule can be achieved through several distinct synthetic routes, ranging from traditional cyclization reactions to modern fluorination techniques.

The Skraup-Debner-Miller reaction is a cornerstone in the synthesis of quinolines and, by extension, phenanthrolines. This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. rsc.org For the synthesis of 5-fluoro substituted 1,10-phenanthrolines, a key strategy involves utilizing a fluorinated precursor, specifically a fluorinated derivative of 2-nitroaniline (B44862) or the corresponding o-phenylenediamine. nih.govmdpi.comresearchgate.net The reaction proceeds through the cyclization of the fluorinated aromatic amine precursor to build the phenanthroline core, thereby incorporating the fluorine atom at the desired position from the outset. nih.govmdpi.com A more efficient pathway to construct the phenanthroline skeleton often involves the initial synthesis of an 8-aminoquinoline, which then undergoes a second Skraup reaction to form the final tricyclic system. google.com

Nucleophilic aromatic substitution (SNAr) presents a powerful and direct method for introducing fluorine atoms onto the phenanthroline core. nih.govacs.org This approach typically begins with a halogenated (often chlorinated) phenanthroline precursor. nih.govmdpi.com The chlorine atoms, which are effective leaving groups, can be displaced by a fluoride (B91410) ion from a fluorinating agent.

A common method involves the reaction of a chlorine-containing precursor with potassium fluoride (KF) or cesium fluoride (CsF). nih.govmdpi.com For instance, 2-fluoro-1,10-phenanthroline has been synthesized from its corresponding chloro-precursor in 89% yield by using a 20-fold excess of KF in the presence of 18-crown-6 (B118740) in a DMSO medium at 110 °C. nih.govmdpi.com A similar method has been employed to create the isomeric this compound. nih.govmdpi.com The synthesis of 4,7-difluoro-1,10-phenanthroline derivatives from their dichloro counterparts has also been demonstrated to be an efficient route, providing high yields of the fluorinated products. mdpi.comresearchgate.net The higher electronegativity of fluorine often makes fluoropyridines react faster than chloropyridines in SNAr reactions. acs.org

Table 1: Nucleophilic Aromatic Substitution for Fluorinated Phenanthrolines

Precursor Fluorinating Agent/Conditions Product Yield Citation
2-Chloro-1,10-phenanthroline 20-fold excess KF, 3 equiv. 18-crown-6, DMSO, 110 °C, 96 h 2-Fluoro-1,10-phenanthroline 89% nih.govmdpi.com
5-Chloro-1,10-phenanthroline Similar to above This compound N/A nih.govmdpi.com

Electrochemical methods offer an alternative pathway for the fluorination of organic compounds under mild conditions, avoiding hazardous reagents. scielo.br Anodic fluorination can be applied to phenanthroline, where the reaction proceeds via a radical cation intermediate. scielo.br Specifically, 5,6-difluorophenanthroline has been prepared through the electrolysis of 1,10-phenanthroline (B135089). nih.govmdpi.com This process utilizes a triethylamine (B128534) hydrofluoric acid complex, such as Et₃N·6HF or Et₃N·3HF, which serves as both the fluorinating agent and the supporting electrolyte. nih.govmdpi.comscielo.br This technique represents a direct fluorination approach on the pre-formed phenanthroline ring.

Nucleophilic Aromatic Substitution Approaches for Fluorination

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the fluorinated phenanthroline core is synthesized, it can be further modified to create a diverse range of ligands with tailored properties. The fluorine atom's electron-withdrawing nature influences the reactivity and coordination properties of the resulting derivatives.

The synthesis of phenanthroline diamides is of significant interest, as these compounds are unique polydentate N,O-ligands. mdpi.commdpi.com An efficient approach has been developed for the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid. nih.govmdpi.comresearchgate.net This method starts with the corresponding 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides, followed by a nucleophilic substitution reaction with an excess of calcined cesium fluoride in dry DMSO at 110 °C to replace the chlorine atoms with fluorine. researchgate.net This strategy has led to the preparation of new fluorinated ligands in yields of up to 88%. nih.govresearchgate.net While there were previously no examples of 1,10-phenanthroline-2,9-dicarboxylic acid diamides containing fluorine atoms in the aromatic core, this route has successfully opened access to these important compounds. nih.govmdpi.com Direct C-H dicarbamoylation of the phenanthroline scaffold using a Minisci-type reaction also provides a route to these structures. acs.orgacs.org

Table 2: Synthesis of 4,7-Difluoro-1,10-phenanthroline-2,9-dicarboxylic Acid Diamides

Starting Dichloro Diamide (B1670390) Yield of Difluoro Product Citation
N2,N9-dibutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide 74% researchgate.net
4,7-dichloro-N2,N9-diisobutyl-1,10-phenanthroline-2,9-dicarboxamide 88% researchgate.net
4,7-dichloro-N2,N9-bis(2-ethylhexyl)-1,10-phenanthroline-2,9-dicarboxamide 81% researchgate.net

The fluorinated phenanthroline core can be further elaborated by introducing a variety of other functional groups. nih.gov For example, 3,8-difluoro-5,6-diphenyl-1,10-phenanthroline was prepared in 58% yield via a Rh(III)-catalyzed reaction. nih.govmdpi.com Further functionalization has been demonstrated through the synthesis of 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline. researchgate.net This was achieved through a microwave-assisted nucleophilic aromatic substitution, where the chlorine atoms of a 4,7-dichloro precursor were displaced by pyrrolidine (B122466). mdpi.com The introduction of such nitrogen-based substituents is intended to increase the electron density on the phenanthroline's nitrogen atoms. mdpi.com The use of copper-based reagents in the presence of 1,10-phenanthroline as a ligand is another strategy to functionalize aryl halides with various fluorinated moieties. beilstein-journals.org

Regioselectivity Control in this compound Functionalization

The functionalization of the 1,10-phenanthroline scaffold is a critical aspect of synthetic chemistry, enabling the fine-tuning of its electronic and steric properties for various applications. The introduction of a fluorine atom at the 5-position creates this compound, a molecule with a unique reactivity profile. The regioselectivity of subsequent functionalization reactions on this core is dictated by a combination of the inherent electronic effects of the fluorine substituent, the directing influence of other groups present on the phenanthroline ring, and the specific reaction conditions employed.

The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, which modulates the electron density of the entire aromatic system. This electronic perturbation is a key factor in controlling the position of incoming functional groups. Research into the functionalization of substituted phenanthrolines provides significant insights into the regiochemical outcomes for the 5-fluoro derivative.

One of the primary methods for modifying the phenanthroline core is through nucleophilic aromatic substitution (SNAr). In a study focused on the synthesis of 4,7-disubstituted-1,10-phenanthrolines, the reactivity of a 5-fluoro-4,7-dichloro-1,10-phenanthroline precursor was investigated. During microwave-assisted nucleophilic aromatic substitution with pyrrolidine, the chlorine atoms at the C4 and C7 positions were readily displaced to yield 5-fluoro-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline. sbc.org.pl Notably, the fluorine atom at the C5 position did not undergo substitution under these conditions. sbc.org.pl This lack of reactivity can be attributed to the high electron density on the carbon atom at the C5 position, influenced by the newly introduced pyrrolidinyl rings, and potential steric hindrance. sbc.org.pl This contrasts with the known reactivity of related halophenanthrolines, such as 5-chloro-1,10-phenanthroline, which readily undergoes methoxydechlorination. researchgate.net

Direct C-H functionalization represents another powerful strategy for derivatization. While studies specifically targeting this compound are limited, the principles governing the regioselectivity of C-H functionalization on the broader phenanthroline family are well-established and applicable. For instance, palladium-catalyzed direct arylation reactions have shown high regioselectivity for the C5 and C7 positions of certain heterocyclic systems, influenced by the choice of catalyst and ligands like 1,10-phenanthroline itself. nih.govmdpi.com Furthermore, Minisci-type reactions, a method for direct C-H carbamoylation, have demonstrated a strong preference for the 2- and 9-positions of the 1,10-phenanthroline scaffold, driven by the radical nature of the reaction and the electronic properties of the protonated heterocycle. acs.orghw.ac.ukacs.org

The presence of the C5-fluoro group is expected to deactivate the ring towards electrophilic attack and influence the site-selectivity of metal-catalyzed C-H activation. The electron-withdrawing nature of fluorine would likely direct functionalization away from adjacent positions, such as C6, while the nitrogen atoms would continue to direct reactions towards the C2 and C9 positions, especially under acidic or radical conditions.

The table below summarizes findings on the regioselectivity observed in the functionalization of a this compound derivative.

Table 1: Regioselectivity in the Functionalization of a this compound Derivative

Starting MaterialReagents and ConditionsPosition(s) FunctionalizedPosition(s) UnreactiveProductYieldReference
5-Fluoro-4,7-dichloro-1,10-phenanthroline10-fold excess of pyrrolidine, Microwave irradiation, 130 °CC4, C7C55-Fluoro-4,7-di(pyrrolidin-1-yl)-1,10-phenanthrolineNot specified sbc.org.pl

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 1,10 Phenanthroline and Its Coordination Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

High-resolution NMR spectroscopy is a cornerstone for the characterization of 5-fluoro-1,10-phenanthroline and its derivatives, providing detailed information about the molecular structure in solution.

Proton (¹H) and Carbon (¹³C) NMR Characterization

¹H and ¹³C NMR spectra provide fundamental structural information for this compound and its coordination compounds. In derivatives of 1,10-phenanthroline (B135089), the aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, generally between 7.42 and 9.65 ppm. researchgate.net The carbon atoms of the 1,10-phenanthroline core resonate around 137-149 ppm in the ¹³C NMR spectrum. researchgate.net Upon coordination to a metal center, downfield shifts in the resonances for the carbon atoms at the 2, 9, 3, 8, 5, and 6 positions are observed, indicating coordination of the phenanthroline ligand. researchgate.net

For instance, in a study of various substituted 1,10-phenanthroline-1-N-oxides, the ¹H and ¹³C NMR data were crucial for confirming the structures. mdpi.com Similarly, the structures of newly synthesized 1,10-phenanthroline derivatives were confirmed using a combination of NMR, IR, MS, and XRD techniques. d-nb.info The characterization of substituted imidazo[4,5-f]-1,10-phenanthroline ligands also relied heavily on ¹H and ¹³C NMR spectroscopy to confirm their proposed structures. soton.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for 1,10-Phenanthroline Derivatives

Compound/Fragment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
1,10-Phenanthroline Protons 7.42 - 9.65 (m) - researchgate.net
1,10-Phenanthroline Carbons - 137 - 149 researchgate.net
4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate 2.89 (s, 6H), 3.99 (s, 3H), 7.61 (s, 1H), 7.62 (s, 1H), 8.29 (s, 1H) 25.6, 26.0, 53.2, 121.9, 123.5, 124.7, 125.7, 128.6, 141.3, 143.2, 146.6, 146.9, 160.4, 161.5, 169.3 mdpi.com
5-nitro-1,10-phenanthroline-1-N-oxide 7.54 (dd, 1H), 7.77 (dd, 1H), 7.84 (d, 1H), 8.45 (s, 1H), 8.78 (dd, 1H), 8.82 (dd, 1H), 9.33 (dd, 1H) 119.5, 123.2, 123.3, 123.5, 124.6, 129.3, 130.7, 138.3, 142.0, 142.7, 144.9, 149.8 mdpi.com
5-chloro-1,10-phenanthroline-1-N-oxide 7.42 (t, 1H), 7.60 (d, 1H), 7.72 (dd, 1H), 7.82 (s, 1H), 8.66 (s, 2H), 9.29 (d, 1H) 122.5, 122.6, 124.7, 125.7, 131.3, 131.6, 132.0, 136.3, 140.1, 142.0, 149.3 mdpi.com

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR have a wide dispersion, which provides detailed information about the electronic environment of the fluorine atom. wikipedia.org For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm. wikipedia.org In the case of 5-fluoro-2,9-dimethyl-1,10-phenanthroline, the ¹⁹F NMR spectrum is expected to show a singlet around -120 ppm, which is consistent with an aromatic fluorine. vulcanchem.com The synthesis of new 1,10-phenanthroline derivatives with fluorine-containing groups has been characterized using ¹⁹F NMR, among other techniques. molaid.comresearchgate.net

Solid-State NMR (¹⁵N CP/MAS NMR) for Structural Confirmation

Solid-state NMR, particularly ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for the structural elucidation of nitrogen-containing compounds in the solid state. This technique provides information about the local environment of the nitrogen atoms. The properties of 4,7-diamino-1,10-phenanthrolines and their precursors have been characterized using a combination of techniques including multinuclear NMR in both solution and solid state, such as ¹⁵N CP/MAS NMR. nih.govexlibrisgroup.comresearchgate.netdntb.gov.uasemanticscholar.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular weight and elemental composition of synthesized compounds. In the study of 4,7-dichloro-5-fluoro-1,10-phenanthroline, electrolysis at -2.0 V led to the formation of this compound, which was identified by its [M+H]⁺ ion at an m/z of 199.0665 in the mass spectrum. sci-hub.se The characterization of various substituted 1,10-phenanthroline derivatives consistently involves MS and HRMS to verify their structures. mdpi.comsoton.ac.ukmdpi.comnih.govexlibrisgroup.com For instance, the molecular ion of 5-chloro-1,10-phenanthroline-1-N-oxide was observed at m/z 231.0325 ([M+H]⁺). mdpi.com

Table 2: HRMS Data for Selected 1,10-Phenanthroline Derivatives

Compound Ion Calculated m/z Found m/z Reference
This compound [M+H]⁺ 199.0665 199.0665 sci-hub.se
5-chloro-1,10-phenanthroline-1-N-oxide [M+H]⁺ 231.0320 231.0325 mdpi.com
5-nitro-1,10-phenanthroline-1-N-oxide [M+H]⁺ 242.0561 242.0560 mdpi.com
5-methyl-1,10-phenanthroline-1-N-oxide [M+H]⁺ 211.0866 211.0866 mdpi.com
Tricarbonylchloro(this compound)rhenium(i) [M–Cl]⁺ 460.9703 460.9694 nih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. This technique has been extensively used to elucidate the structures of this compound derivatives and their coordination compounds. For example, the crystal structures of several copper(II) complexes with 5-fluoro-salicylaldehyde and N,N'-donor co-ligands, including 1,10-phenanthroline, have been determined by single-crystal X-ray crystallography. nih.govsemanticscholar.org The structures of various other substituted 1,10-phenanthroline derivatives and their metal complexes have also been unambiguously confirmed by this method. d-nb.infonih.govexlibrisgroup.commdpi.com

In a study on fluorinated phenanthroline diamides, the structures of two new ligands were confirmed by X-ray diffraction, revealing that the amide groups are nearly orthogonal to the phenanthroline core. mdpi.com The crystal structure of a copper(II) complex with 1,10-phenanthroline and 5-fluorouracil (B62378) showed a pentacoordinated copper atom. tandfonline.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its complexes. The introduction of a fluorine atom can significantly influence these properties. The electronic absorption spectra of various 1,10-phenanthroline derivatives have been reported, providing insights into their electronic structure. d-nb.infomdpi.comnih.govexlibrisgroup.com For instance, the UV-Vis absorption spectra of phenanthroline compounds in DMSO have been recorded to study their electronic transitions. unica.it

Coordination of this compound to metal ions can lead to new absorption bands and alter the emission properties. The electronic spectra of copper(II) complexes of 5-fluoro-salicylaldehyde and 1,10-phenanthroline show bands in the visible region typical for tetra- and penta-coordinated copper(II) complexes. semanticscholar.org The luminescence properties of palladium complexes of fluorinated phenanthrolines have also been studied. mdpi.com Furthermore, fluorescent sensors based on 1,10-phenanthroline derivatives have been developed for the detection of metal ions, where changes in fluorescence emission upon metal binding are monitored. bohrium.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for identifying functional groups and probing the structural changes in this compound upon coordination with metal ions. The infrared spectrum of the 1,10-phenanthroline core is characterized by a series of distinct bands arising from the vibrations of its aromatic structure. researchgate.net

In general, the FT-IR spectrum of 1,10-phenanthroline and its derivatives displays strong absorption bands in the 1400–1650 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations of the heterocyclic rings. researchgate.netresearchgate.net The region between 700 and 900 cm⁻¹ is dominated by bands corresponding to C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings. umich.edu The introduction of a fluorine atom at the 5-position introduces a C-F stretching vibration and influences the frequencies of the other modes in the molecule due to its electron-withdrawing nature.

Upon complexation with a metal ion, significant changes are observed in the FT-IR spectrum of the ligand. ajol.info The coordination of the two nitrogen atoms of the phenanthroline ring to the metal center typically leads to shifts in the vibrational frequencies. researchgate.net The bands associated with the C=N stretching vibrations often shift to higher frequencies (a blue shift), indicating an increase in the bond order due to the kinematic coupling and electronic effects of coordination. researchgate.net Concurrently, new bands may appear in the far-infrared region (below 400 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination bond formation. uobaghdad.edu.iq

In studies of lanthanoid complexes with diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid, IR spectroscopy was a key method used to study the structure of the complexes in the solid state. nih.gov Similarly, theoretical calculations of the IR spectra for related compounds like 4,7-dichloro-5-fluoro-1,10-phenanthroline have been used to support experimental findings and understand the vibrational modes. sci-hub.se

Table 1: Representative FT-IR Vibrational Frequencies for 1,10-Phenanthroline and Related Complexes

Vibrational ModeFree 1,10-phenanthroline (cm⁻¹)Metal-Coordinated 1,10-phenanthroline (cm⁻¹)AssignmentReference
Ring Stretching1621, 1588Shifted upon coordinationν(C=C), ν(C=N) researchgate.net
Ring Breathing~1420Shifted upon coordinationν(C-N) researchgate.net
C-H Bending845, 735Shifted upon coordinationOut-of-plane C-H deformation umich.edu
Water StretchingN/A~3400ν(O-H) of coordinated/lattice water ajol.info

Note: Specific frequencies can vary depending on the metal ion, counter-ion, and solid-state packing effects.

Electrochemical Characterization Techniques (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of this compound and its coordination compounds. It provides valuable information on the electron-transfer processes, the stability of different oxidation states, and the electronic influence of substituents on the phenanthroline core.

The electrochemical behavior of the parent 1,10-phenanthroline (phen) involves a reduction process at a highly negative potential (ca. -1.99 V vs. SCE) and an irreversible oxidation at a high positive potential (ca. 1.9 V). sci-hub.senih.gov The introduction of a fluorine atom, a strongly electronegative element, at the 5-position significantly impacts these redox potentials. The electron-withdrawing nature of fluorine makes the π-system of the phenanthroline ring more electron-deficient, thereby facilitating its reduction. Research has shown that 1,10-phenanthroline derivatives containing a fluorine atom at the C5 position are among the most easily reduced in their class. sci-hub.se

A study on 4,7-dichloro-5-fluoro-1,10-phenanthroline in dimethylsulfoxide revealed three distinct reduction waves. sci-hub.se The initial reduction steps were identified as irreversible processes involving the cleavage of the halide substituents from the aromatic ring. sci-hub.se Specifically, the first reduction wave was associated with the formation of a radical anion, followed by the rapid elimination of a chloride anion. sci-hub.se

The electrochemical properties of various substituted this compound derivatives have been investigated. For instance, the CV of 5-fluoro-4,7-di(phenothiazine)-1,10-phenanthroline shows a reversible oxidation process attributed to the phenothiazine (B1677639) units, demonstrating that different redox-active centers can be incorporated into the ligand framework. researchgate.net The reduction processes for this molecule occur at potentials influenced by the fluoro- and phenothiazine substituents. researchgate.net Similarly, the electrochemical behavior of other substituted phenanthrolines, such as 4,7-dichloro-1,10-phenanthrolines, involves complex reduction pathways, often initiated by the formation of an anion radical followed by the elimination of a chlorine atom. mdpi.com

The redox potentials of these compounds are crucial for applications in areas such as catalysis, sensor technology, and the development of materials with specific electronic properties.

Table 2: Selected Electrochemical Data for this compound Derivatives

CompoundProcessPotential (V)CharacteristicsSolvent/ElectrolyteReference
4,7-dichloro-5-fluoro-1,10-phenanthrolineReduction-1.4 (Wave 1)Irreversible, two-electron processDMSO sci-hub.se
5-fluoro-4,7-di(phenothiazine)-1,10-phenanthrolineOxidation1.05 (Peak 1)ReversibleCH₃CN / 0.1 M TBAPF₆ researchgate.net
5-fluoro-4,7-di(phenothiazine)-1,10-phenanthrolineReduction-1.95 (Peak 1)IrreversibleCH₃CN / 0.1 M TBAPF₆ researchgate.net
1,10-phenanthrolineReduction-1.99 vs. SCETwo one-electron stepsNon-aqueous sci-hub.se

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and can vary with experimental conditions.

Coordination Chemistry of 5 Fluoro 1,10 Phenanthroline Ligands

Complexation with Transition Metal Ions

5-Fluoro-1,10-phenanthroline, as a derivative of the archetypal 1,10-phenanthroline (B135089) (phen) ligand, engages with transition metals primarily as a neutral bidentate ligand. The coordination involves the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring with the metal ion. The strong electron-withdrawing nature of the fluorine substituent significantly modulates the electronic properties of the ligand, which in turn affects the characteristics of the resulting metal complexes.

The synthesis of complexes with this compound is specific to the metal ion , with reports being more prominent for certain metals over others.

Iron (Fe), Silver (Ag), Platinum (Pt), and Nickel (Ni): A review of the scientific literature indicates that the synthesis and characterization of simple homoleptic or heteroleptic complexes containing exclusively this compound as the fluorinated ligand with iron, silver, platinum, and nickel are not widely documented. While numerous studies exist for complexes of these metals with unsubstituted 1,10-phenanthroline or other derivatives (such as dione (B5365651) or diamine substituted phenanthrolines), specific reports for the 5-fluoro analog are less common. mdpi.comresearchgate.netmdpi.comrsc.orgmdpi.commdpi.com

Copper (Cu): The synthesis of copper complexes with fluorinated phenanthrolines has been reported. mdpi.comnih.gov These complexes have garnered interest due to their potential as artificial nucleases. nih.gov For instance, homoleptic Cu(II) complexes of the type [Cu(F-phen)2]2+ have been prepared by reacting the fluorinated ligand with a suitable copper(II) salt. nih.gov Characterization is typically performed using techniques such as UV-Vis spectroscopy, mass spectrometry, and cyclic voltammetry. The molecular structures of related complexes, like those with 5,6-difluoro-1,10-phenanthroline, have been confirmed by single-crystal X-ray diffraction, showing the copper ion in a coordinated environment. nih.gov

Rhenium (Re): Rhenium(I) tricarbonyl complexes containing this compound have been synthesized. A notable synthetic strategy involves the radiofluorination of a precursor complex, such as [Re(CO)3(L)Cl] where L is a phenanthroline ring bearing a suitable leaving group (e.g., a chloro group at the 5-position). rsc.org The reaction with a fluoride (B91410) source, like tetraethylammonium (B1195904) [18F]fluoride, yields the desired [18F][Re(CO)3(5-F-phen)Cl] complex. rsc.org These complexes are characterized by spectroscopic methods, and their facial geometry around the rhenium core is a key structural feature, similar to other fac-[Re(CO)3(N,N)Cl] complexes. researchgate.net

MetalExample Complex FormulaSynthesis MethodCharacterization Techniques
Copper (Cu)[Cu(5-F-phen)₂]²⁺Reaction of this compound with a Cu(II) salt. nih.govUV-Vis Spectroscopy, Mass Spectrometry, Cyclic Voltammetry, X-ray Diffraction. nih.gov
Rhenium (Re)fac-[Re(CO)₃(5-F-phen)Cl]Reaction of a precursor like fac-[Re(CO)₃(5-Cl-phen)Cl] with a fluoride source. rsc.orgRadio-HPLC, Spectroscopic Methods. rsc.org

In its transition metal complexes, this compound consistently functions as a bidentate chelating ligand. The two nitrogen atoms of the heterocyclic system coordinate to the metal center, forming a robust five-membered ring. nih.govnovapublishers.com This N,N'-chelation is the predominant mode of bonding.

The rigid, planar structure of the phenanthroline backbone ensures a fixed bite angle, which contributes to the high thermodynamic stability of the resulting complexes. nih.gov X-ray crystallographic studies on related fluorinated phenanthroline complexes confirm this chelation mode. For example, in copper complexes, the geometry around the metal center can be distorted tetrahedral or square planar, depending on the other ligands present, with the fluorinated phenanthroline ligand spanning two coordination sites. nih.gov Similarly, in octahedral rhenium(I) complexes, the this compound ligand occupies two adjacent (cis) coordination sites, consistent with its bidentate nature. researchgate.net

The substitution of a hydrogen atom with a fluorine atom at the 5-position of the phenanthroline ring has a profound electronic influence on the ligand and its metal complexes.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density across the aromatic system, including at the coordinating nitrogen atoms. Consequently, this compound is a weaker sigma-donor (less basic) compared to the unsubstituted 1,10-phenanthroline. This can influence the strength of the metal-ligand bond.

Redox Properties and Stability: The electron-withdrawing nature of the fluorine substituent stabilizes lower oxidation states of the coordinated metal ion. nih.gov This is observable in the redox potentials of the complexes. For example, fluorinated copper(II) phenanthroline complexes exhibit less negative reduction potentials compared to their non-fluorinated analogues, indicating that the Cu(I) state is stabilized and the complex is easier to reduce. nih.gov This alteration in electronic properties can enhance the stability of the complex in certain chemical environments and influence its reactivity, such as its ability to participate in redox-activated processes like DNA cleavage. nih.gov Studies on copper(I) complexes with trifluoromethylated phenanthrolines further show that electron-withdrawing groups result in weaker coordination to the copper center due to the reduced basicity of the nitrogen atoms. acs.org

Chelation Modes and Ligand Denticity in this compound Metal Complexes

Complexation with Lanthanide Series Elements

The coordination of this compound and its derivatives to lanthanide ions is primarily driven by the desire to create highly luminescent materials. The phenanthroline moiety acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

The synthesis of lanthanide complexes often involves fluorinated phenanthroline derivatives or mixed-ligand systems to achieve desired coordination numbers and enhance solubility and stability.

Synthesis: Lanthanide complexes are typically synthesized by reacting a lanthanide salt, such as a nitrate (B79036) or chloride, with the fluorinated phenanthroline ligand in a suitable solvent like methanol (B129727) or ethanol. For instance, complexes have been formed using derivatives like diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid with lanthanide nitrates. mdpi.comresearchgate.net Other examples include mixed-ligand systems where 1,10-phenanthroline is used alongside a fluorinated co-ligand, such as a fluorinated carboxylate, to form complexes like [Eu2(phen)2(pfb)4(2-nap)2] (where pfb is pentafluorobenzoate). rsc.org

Spectroscopic Properties: The coordination of the ligand to the lanthanide ion is confirmed through various spectroscopic techniques. In Infrared (IR) spectroscopy, shifts in the vibrational frequencies of the phenanthroline ring are observed upon complexation. For derivative ligands containing carbonyl groups, a shift in the C=O stretching frequency indicates coordination to the metal ion. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool; in ¹⁹F NMR, the signal of the fluorine atom on the phenanthroline ring will shift upon complexation with a lanthanide ion. researchgate.net The most significant spectroscopic feature of these complexes is their luminescence. Upon excitation of the ligand (antenna), sharp, characteristic emission bands corresponding to the f-f transitions of the lanthanide ion (e.g., ⁵D₀ → ⁷Fₙ transitions for Eu³⁺) are observed. rsc.orgrsc.org

Lanthanide SystemExample Complex TypeSynthesis MethodKey Spectroscopic Features
Europium (Eu)Mixed-ligand complex with 1,10-phenanthroline and fluorinated carboxylates. rsc.orgReaction of Eu(III) salt with 1,10-phenanthroline and fluorinated carboxylic acids in methanol. rsc.orgCharacteristic red emission from ⁵D₀ → ⁷Fₙ transitions upon ligand excitation. rsc.org
Various Lanthanides (Ln)Complexes with diamide (B1670390) derivatives of 4,7-difluoro-1,10-phenanthroline. mdpi.comresearchgate.netReaction of Ln(III) nitrates with the ligand in an organic solvent. researchgate.netShifts in IR (C=O stretch) and NMR (¹⁹F) signals upon complexation. researchgate.net

The luminescence of lanthanide complexes with this compound is governed by the "antenna effect," an intramolecular energy transfer process. rsc.orgresearchgate.net

Light Absorption: The process begins with the absorption of UV light by the π-system of the fluorinated phenanthroline ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand then undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

Energy Transfer (ET): The crucial step is the non-radiative energy transfer from the ligand's T₁ state to a resonant excited state of the lanthanide ion (e.g., the ⁵D₀ or ⁵D₁ level of Eu³⁺). The efficiency of this step is critical and depends on the energy gap between the donor (T₁) and acceptor (Ln³⁺) levels. An optimal gap is required to ensure efficient forward transfer and prevent back energy transfer. researchgate.netmdpi.com

Lanthanide Emission: Finally, the excited lanthanide ion relaxes to its ground state by emitting light, producing the characteristic sharp, line-like emission spectra of the metal. rsc.org

The presence of the fluorine atom influences this process in two key ways. First, the electron-withdrawing nature of fluorine alters the energies of the ligand's singlet and triplet states, which can be tuned to achieve a better energy match with the accepting level of a specific lanthanide ion. researchgate.net Second, the replacement of C-H bonds with C-F bonds reduces non-radiative quenching of the lanthanide's excited state. High-frequency C-H oscillators can deactivate the excited metal ion through vibrational coupling, but the lower frequency of C-F vibrations minimizes this quenching pathway, leading to enhanced luminescence intensity and longer lifetimes. rsc.org

Synthesis and Spectroscopic Properties of Lanthanide-5-Fluoro-1,10-phenanthroline Complexes

Stereochemical Aspects of this compound Coordination Compounds

The stereochemistry of coordination compounds is a critical aspect that defines their physical, chemical, and biological properties. In the case of complexes involving this compound, the geometry of the metal center and the coordination of the ligands give rise to various stereoisomers. The rigid, planar nature of the phenanthroline backbone is a key factor in determining the spatial arrangement of these complexes.

Formation of Chiral Complexes and Enantiomeric Resolution

The coordination of bidentate ligands, such as this compound, to an octahedral metal center is a common source of chirality in coordination chemistry. When three of these ligands coordinate to a single metal ion, a propeller-like structure is formed that lacks a plane of symmetry and is therefore chiral. These chiral complexes exist as a pair of non-superimposable mirror images, known as enantiomers, which are designated as delta (Δ) and lambda (Λ). nih.gov The formation of such chiral complexes is not unique to the parent 1,10-phenanthroline but is also a characteristic of its substituted derivatives, including this compound.

The synthesis of tris-chelated octahedral complexes with this compound typically results in a racemic mixture, containing equal amounts of the Δ and Λ enantiomers. The electronic properties of the 5-fluoro-substituted ligand, influenced by the high electronegativity of the fluorine atom, can affect the stability and reactivity of the resulting metal complexes, but the fundamental principles of stereoisomerism remain the same.

The resolution of these enantiomers is essential for studying their chiroptical properties and for applications where stereochemistry is crucial, such as in asymmetric catalysis or as probes for biological systems like DNA. researchgate.net While specific studies detailing the enantiomeric resolution of complexes solely containing this compound are not extensively documented, the methods employed for analogous phenanthroline complexes are well-established and directly applicable.

Two primary strategies are employed for the resolution of chiral metal complexes:

Classical Resolution via Diastereomer Formation: This method involves the use of a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like fractional crystallization. For cationic complexes, such as [M(5-F-phen)₃]ⁿ⁺, chiral anions are typically used as resolving agents.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Below is a table summarizing common techniques that are applicable for the enantiomeric resolution of tris-chelated phenanthroline metal complexes, which could be adapted for complexes of this compound.

Resolution MethodDescriptionApplicable to
Classical Resolution Formation of diastereomeric salts using a chiral counter-ion, followed by separation via fractional crystallization.Cationic metal complexes
Chiral HPLC Chromatographic separation on a column containing a chiral stationary phase (CSP).Racemic mixtures of chiral complexes

Photophysical and Luminescent Properties of 5 Fluoro 1,10 Phenanthroline Metal Complexes

Luminescence Enhancement and Quenching Phenomena in 5-Fluoro-1,10-phenanthroline Systems

There is a notable absence of specific studies detailing luminescence enhancement or quenching phenomena for metal complexes of this compound. In broader studies of fluorinated phenanthrolines, the high electronegativity of the fluorine atom is known to influence the electronic properties of the ligand, which in turn affects the metal-to-ligand charge transfer (MLCT) states of the complex. For instance, research on ruthenium(II) complexes with other substituted phenanthrolines shows that electron-withdrawing groups can impact luminescence. nih.gov However, specific data, including comparative studies or detailed mechanistic insights into how the 5-fluoro substituent uniquely impacts luminescence enhancement or quenching pathways in metal complexes, are not available. Studies on quinone-containing phenanthroline complexes of Ruthenium have shown that structural changes can eliminate non-radiative decay pathways, thus "turning on" fluorescence, but this is a different mechanism and ligand system. rsc.org

Excited State Dynamics and Luminescence Lifetimes

Detailed research findings on the excited state dynamics and specific luminescence lifetimes for metal complexes of this compound could not be located. Studies on related compounds, such as copper(I) complexes with trifluoromethylated phenanthrolines, have demonstrated that fluorination can reduce excited-state distortion and lead to longer-lived excited states. nsf.gov For example, a Cu(I) complex with 2,9-bis(trifluoromethyl)-1,10-phenanthroline has a reported triplet excited-state lifetime of 106 ns. nsf.gov Similarly, extensive research into the excited-state dynamics of iridium(III) and ruthenium(II) complexes with various other phenanthroline derivatives exists, often detailing the nature of MLCT and intraligand triplet states. nih.govacs.org However, without specific transient absorption spectroscopy or time-resolved photoluminescence studies on this compound complexes, it is not possible to provide accurate lifetime data or discuss their specific excited-state decay pathways.

Quantum Yield Determinations in Fluorinated Phenanthroline Luminescent Systems

No specific quantum yield values for metal complexes featuring the this compound ligand are reported in the available literature. For context, europium(III) complexes with 5-nitro-1,10-phenanthroline (B1664666) have shown luminescence quantum yields as high as 36.0%. researchgate.net The quantum yields of ruthenium(II) tris-1,10-phenanthroline complexes can vary widely (from 0.019 to 0.403) depending on the nature and position of substituents. rsc.org While fluorination is a known strategy to modify photophysical properties, sometimes leading to enhanced quantum yields, the specific impact of a single fluorine atom at the 5-position has not been quantified. mdpi.com Without experimental determination, any provided value would be speculative.

Tunability of Emission through Structural Modification and Metal Center Selection

The principle of tuning emission properties by altering ligands and metal centers is well-established in coordination chemistry. nih.govmdpi.com The electronic properties of the this compound ligand are expected to differ from its non-fluorinated parent or other substituted analogues, which would predictably alter the emission wavelengths of its metal complexes. For example, in ruthenium(II) amino-phenanthroline complexes, the position of the amino group significantly shifts emission bands. nih.gov Similarly, the choice of metal, such as Ru(II), Ir(III), or Eu(III), would dictate the nature of the emissive state (e.g., MLCT vs. f-f transitions), thereby tuning the emission color. mdpi.comrsc.org However, in the absence of synthesized and characterized complexes of this compound with various metals, a data-driven discussion on the tunability of its emission is not possible.

Applications in Luminescent Sensors and Advanced Materials Science

While fluorinated phenanthroline complexes have been explored for various applications, there are no specific examples tied to this compound. Other substituted phenanthrolines are widely used. For instance, iridium(III) complexes with phenanthroline-based ligands serve as probes for G-quadruplex DNA, and ruthenium(II) complexes have been developed as oxygen sensors. rsc.orgresearchgate.net The unique properties imparted by fluorine substitution could potentially be harnessed for creating novel sensors or advanced materials like those used in light-emitting electrochemical cells (LECs). nih.govrsc.org However, the literature does not currently contain reports of such applications being realized specifically with this compound.

Catalytic Applications of 5 Fluoro 1,10 Phenanthroline Metal Complexes

Role of 5-Fluoro-1,10-phenanthroline as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the this compound ligand plays a crucial role in enhancing the efficacy of metal catalysts. The high electronegativity of the fluorine atom creates an electron-withdrawing effect, which can modify the redox potentials and metal-binding affinity of the complex. This electronic perturbation can lead to increased reactivity and stability of the catalyst. magtech.com.cn

A notable example is the use of a heavily fluorinated phenanthroline ligand in a cationic copper(I) catalyst for the efficient functionalization of C-H bonds. mit.edu This catalytic system proved effective for both intramolecular cyclization of sulfonyl azides and intermolecular arene amidation, with the best yields observed for electron-rich substrates. mit.edu The rigid and planar structure of the 1,10-phenanthroline (B135089) core provides a stable coordination environment for the metal ion, a feature that is essential for catalytic activity. magtech.com.cnresearchgate.netmdpi.com The introduction of fluorine further tunes the electronic properties, making these ligands valuable in a range of transition-metal-catalyzed reactions. magtech.com.cnresearchgate.net

Table 1: Examples of Homogeneous Catalysis using Fluorinated Phenanthroline Ligands

Catalyst SystemReaction TypeSubstrate ScopeKey Findings
Cationic Copper(I) with a heavily fluorinated phenanthroline ligandC-H bond functionalizationSulfonyl azides, electron-rich arenesEfficient intramolecular cyclization and intermolecular amidation. mit.edu
Iron catalysts with 2,9-diaryl-1,10-phenanthroline ligandsAlkene hydrosilylationInternal and terminal alkenes, styrenes, 1,3-dienesHigh regioselectivity, including unique benzylic selectivity with internal alkenes. nih.gov

Asymmetric Catalysis Facilitated by Chiral this compound Derivatives

The development of chiral derivatives of this compound has opened new avenues in asymmetric catalysis. The strategic placement of fluorine atoms can significantly influence the stereochemical outcome of a reaction. rsc.org Chiral fluorinated catalysts benefit from customized electronic and steric properties. rsc.org

While direct examples of chiral this compound in asymmetric catalysis are not extensively documented in the provided results, the broader class of chiral fluorinated ligands demonstrates the principle. For instance, chiral dirhodium catalysts bearing α,α-fluorine atoms have shown increased catalytic activity while maintaining high levels of asymmetric induction in reactions like Si-H bond insertion and intramolecular cyclopropanation. rsc.org The synthesis of enantiomerically pure phenanthroline derivatives is a key area of research for their application in asymmetric catalysis. acs.org The development of such ligands allows for the synthesis of chiral amines and other valuable enantiopure compounds through metal-catalyzed asymmetric hydrogenation and other transformations. acs.org

Table 2: Selected Asymmetric Transformations using Chiral Fluorinated Ligands

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Chiral dirhodium catalysts with α,α-fluorine atomsIntramolecular cyclopropanationHigh rsc.org
Chiral dirhodium catalysts with α,α-fluorine atomsYlide formation/ rsc.orgchim.it-sigmatropic rearrangementHigh rsc.org

Metal-Catalyzed Organic Transformations Utilizing Fluorinated Phenanthroline Ligands

Metal complexes of fluorinated phenanthrolines are versatile catalysts for a variety of organic transformations. The electron-withdrawing nature of the fluorine substituent can enhance the Lewis acidity of the metal center, promoting reactions such as cross-coupling and C-H activation. nih.gov

Copper complexes, in particular, have been widely studied. For example, copper complexes of 1,10-phenanthroline derivatives have been employed in cross-coupling reactions of aryl iodides and bromides with alcohols. chim.it The use of fluorinated phenanthroline ligands can further enhance the efficiency of these transformations. Palladium-catalyzed reactions also benefit from fluorinated ligands, enabling transformations like the fluorination of unactivated C(sp³)–H bonds. nih.gov These reactions often proceed through a proposed catalytic cycle involving oxidative addition and reductive elimination steps, where the electronic nature of the ligand plays a critical role. nih.gov

Table 3: Metal-Catalyzed Organic Transformations with Fluorinated Phenanthroline Ligands

MetalReaction TypeLigand TypeSignificance
CopperCross-coupling1,10-Phenanthroline derivativesEfficient coupling of aryl halides with alcohols. chim.it
PalladiumC(sp³)–H fluorinationBidentate PIP auxiliaryDirected fluorination of unactivated C-H bonds. nih.gov
CopperC-H amidationHeavily fluorinated phenanthrolineFunctionalization of C-H bonds with sulfonyl azides. mit.edu

Photocatalytic Applications of this compound Complexes

The unique photophysical properties of 1,10-phenanthroline complexes make them suitable for photocatalysis. The introduction of a fluorine atom can modulate these properties, influencing the efficiency of light absorption and energy transfer processes. frontiersin.org Ruthenium and Iridium complexes of phenanthroline and its derivatives are particularly well-studied in this area. rsc.orgchemscene.com

These complexes can act as photosensitizers in photoredox processes, where they absorb light and initiate electron transfer reactions. rsc.org For example, an organoiridium(III) photocatalyst with a coumarin-based ligand has been shown to be biocompatible and active in living cells upon light irradiation, leading to the oxidation of NADPH and the generation of reactive oxygen species. rsc.org While specific data on this compound in photocatalysis is limited in the provided search results, the general principles suggest that its complexes would be promising candidates. The electron-withdrawing fluorine could enhance the excited-state oxidation potential of the metal complex, making it a more powerful photooxidant. Copper(I) complexes of di(aryl)-1,10-phenanthroline have also been investigated for their photoredox catalytic activity in atom-transfer radical-addition (ATRA) reactions, with their efficiency being dependent on the excitation wavelength. rsc.org

Computational and Theoretical Investigations of 5 Fluoro 1,10 Phenanthroline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.net This method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. For 5-fluoro-1,10-phenanthroline and its derivatives, DFT calculations provide a detailed picture of their electronic landscape. mdpi.comd-nb.info

DFT calculations have been employed to understand the electronic structure of various phenanthroline derivatives. mdpi.com These studies often utilize hybrid functionals, such as B3LYP or PBE0, in conjunction with appropriate basis sets to achieve reliable results. researchgate.netmdpi.com For instance, the PBE0-D3/def2-TZVP level of theory has been used for quantum chemical calculations on fluorinated phenanthroline derivatives. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transitions. researchgate.net

For phenanthroline derivatives, DFT calculations have been used to determine the spatial distribution and energies of the HOMO and LUMO. mdpi.com These calculations reveal how the introduction of a fluorine atom at the 5-position influences the electronic distribution compared to the parent 1,10-phenanthroline (B135089) molecule. The electron-withdrawing nature of the fluorine atom is expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's charge transfer characteristics and reactivity.

The HOMO-LUMO gap is a key factor in predicting the photophysical properties of these molecules. jcchems.com A smaller gap generally corresponds to easier electronic excitation and can lead to absorption of light at longer wavelengths. Computational studies on related phenanthroline systems have demonstrated a correlation between the calculated HOMO-LUMO gap and the observed electronic absorption spectra.

ParameterDescriptionSignificance in this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and the energy of the lowest electronic transition. A smaller gap often implies higher reactivity and lower energy electronic transitions.

Molecular Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The ESP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule. Red or yellow regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, signifying electron-deficient areas that are prone to nucleophilic attack.

For this compound, ESP maps can be calculated using DFT methods to illustrate the influence of the fluorine substituent on the electrostatic potential of the phenanthroline core. mdpi.com The highly electronegative fluorine atom is expected to draw electron density towards itself, creating a region of negative potential around it and influencing the potential of the rest of the molecule. The nitrogen atoms of the phenanthroline ring are also expected to be regions of negative potential, making them likely sites for coordination with metal ions.

ESP maps are particularly useful for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal centers. By identifying the most electron-rich and electron-poor sites, ESP analysis can help predict how this compound will interact with other molecules and its preferred coordination modes in metal complexes. mdpi.comresearchgate.net

Theoretical Predictions of Reactivity and Coordination Behavior

DFT calculations are instrumental in predicting the reactivity and coordination behavior of this compound. The introduction of a fluorine atom can significantly alter the electronic properties of the phenanthroline ligand, which in turn affects its reactivity and how it binds to metal ions. d-nb.info

The electron-withdrawing nature of fluorine generally decreases the electron density on the phenanthroline ring system. d-nb.info This reduction in electron density can make the molecule less susceptible to oxidation. d-nb.info Theoretical studies can quantify these effects by calculating parameters such as ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively.

In the context of coordination chemistry, the nitrogen atoms of the phenanthroline core are the primary coordination sites. mdpi.com DFT calculations can model the formation of metal complexes with this compound and predict their geometries and stabilities. nih.gov The calculations can also provide insights into the nature of the metal-ligand bond, determining the extent of covalent and electrostatic contributions. The altered electronic properties due to the fluorine substituent can influence the strength and nature of these coordination bonds. For instance, the reduced basicity of the nitrogen atoms may affect the stability of the resulting metal complexes.

Modeling of Spectroscopic Data and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model and interpret the spectroscopic and photophysical properties of molecules. jcchems.com TD-DFT calculations can predict the electronic absorption spectra of this compound by calculating the energies and oscillator strengths of its electronic transitions.

These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the phenanthroline ring or metal-to-ligand charge transfer (MLCT) transitions in its metal complexes. researchgate.net By comparing the calculated spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the electronic structure of the molecule.

Furthermore, computational modeling can provide insights into the photophysical properties of this compound, such as its fluorescence and phosphorescence characteristics. By calculating the energies of the lowest singlet and triplet excited states, it is possible to predict the emission wavelengths and understand the mechanisms of radiative and non-radiative decay. Theoretical studies on related ruthenium complexes, for example, have been used to understand their luminescence properties and the nature of their excited states. acs.org This information is crucial for the design of new luminescent materials and sensors based on fluorinated phenanthroline ligands.

Supramolecular Chemistry Involving 5 Fluoro 1,10 Phenanthroline

Design and Synthesis of Supramolecular Assemblies Utilizing 5-Fluoro-1,10-phenanthroline Units

The design of supramolecular assemblies is a process of molecular programming, where the size, shape, and chemical information of the constituent parts dictate the structure of the final ensemble. pageplace.denih.gov The 1,10-phenanthroline (B135089) core is a favored building block due to its rigid, planar structure and its excellent chelating ability with a wide range of metal ions. chim.itacs.org The introduction of a fluorine atom at the 5-position modifies the electronic properties of the ligand, enhancing its electron-withdrawing character and influencing its binding affinities and the properties of the resulting metal complexes.

The synthesis of fluorinated 1,10-phenanthroline derivatives can be achieved through established methods such as Skraup–Debner–Miller reactions or by using specialized fluorinating agents. A key strategy in designing supramolecular structures is the creation of more complex ligands from the basic this compound unit. This often involves functionalizing the phenanthroline skeleton to create multivalent ligands capable of bridging multiple metal centers or participating in specific non-covalent interactions.

A notable example is the synthesis of 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline . mdpi.comresearchgate.net This process begins with the synthesis of a 4,7-dichloro-1,10-phenanthroline (B1630597) precursor, which is then functionalized. mdpi.comgrafiati.com The introduction of chloro-substituents opens pathways for further modification, such as microwave-assisted nucleophilic aromatic substitution with pyrrolidine (B122466) to yield the final, more complex ligand. mdpi.com This multi-step approach allows for the precise placement of different functional groups, each playing a role in the subsequent self-assembly process. Other design strategies include linking two phenanthroline units to create bridging ligands, which can then be used to form metallo-supramolecular polymers or discrete macrocycles. researchgate.net

Role of Non-Covalent Interactions in Assembly Formation

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. While metal-ligand coordination provides a strong and directional primary framework, weaker interactions dictate the ultimate three-dimensional structure, stability, and function of the ensemble. nih.govsci-hub.se In systems containing this compound, a diverse range of these forces is at play.

π-π Stacking: The planar, aromatic nature of the phenanthroline ring makes it highly susceptible to π-π stacking interactions. These interactions are crucial in organizing the ligands in the solid state. The introduction of a fluorine atom, being highly electronegative, modifies the quadrupole moment of the aromatic ring, often leading to strong "arene-perfluoroarene" type stacking, where electron-rich and electron-poor rings arrange in alternating stacks to stabilize the structure. researchgate.net

Hydrogen Bonding: Hydrogen bonds are fundamental to directing supramolecular architectures. In assemblies involving derivatives of this compound, hydrogen bonds can form between various donors and acceptors within the structure, such as between coordinated water molecules and the nitrogen atoms of the phenanthroline ring or other functional groups on the ligands. mdpi.com

The table below summarizes the key non-covalent interactions that guide the assembly of phenanthroline-based supramolecular structures.

Interaction TypeDescriptionRelevant System Context
π-π Stacking Attraction between aromatic rings, crucial for packing. Fluorination can enhance this via arene-perfluoroarene interactions.Observed in virtually all phenanthroline crystal structures; particularly strong in alternating stacks of fluorinated and non-fluorinated rings. sci-hub.seresearchgate.net
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N).Stabilizes complexes, for instance, between co-ligands or solvent molecules and the phenanthroline unit. mdpi.com
Halogen Bonding (C-H···F) A specific type of directional interaction involving a covalently bonded fluorine atom.Contributes to the stability and specific 3D arrangement in the crystal lattice of fluorinated compounds. sci-hub.semdpi.comresearchgate.net
C-F···π Interactions Interaction between a fluorine atom and the face of an aromatic ring.Observed in lanthanide complexes containing fluorinated ligands, helping to stabilize the supramolecular structure. rsc.org

Self-Assembly Processes Directed by this compound Derivatives

Self-assembly is the spontaneous organization of individual components into larger, ordered structures. sci-hub.se In the context of this compound, this process is typically driven by the interplay of metal-ligand coordination and the non-covalent interactions described previously. pageplace.de

The process often begins with the coordination of the bidentate N,N-chelating sites of the phenanthroline ligand to a metal ion. nih.gov The specific coordination geometry of the metal ion (e.g., tetrahedral, octahedral) then dictates the initial orientation of the ligands. Following this primary coordination event, the weaker non-covalent forces guide the assembly of these metal-ligand units into a thermodynamically stable supramolecular architecture. nih.gov

For example, novel molecular complexes of 1,10-phenanthroline and its derivatives can be synthesized via self-assembly processes in solution over time. mdpi.comnih.gov The components are mixed in a suitable solvent system, and through a series of reversible association and dissociation steps, they organize into the most stable structure. nih.govmdpi.com This can result in the formation of discrete polynuclear complexes, macrocycles, or extended coordination polymers.

A sophisticated example of this is "social self-sorting," where a mixture of two different multivalent ligands—one of which could be a bis-phenanthroline derivative—and a suitable metal ion selectively assemble into a single, well-defined heteroleptic structure, rather than a mixture of different homoleptic complexes. beilstein-journals.org The design of a ligand like this compound is therefore crucial, as its electronic properties and potential for specific interactions can be used to program the outcome of such a self-assembly process.

Applications of Supramolecular Architectures in Materials Science

The unique photophysical and electrochemical properties of phenanthroline-based supramolecular assemblies make them highly attractive for applications in materials science. mdpi.com The incorporation of this compound can further tune these properties for specific functions.

Luminescent Materials and Sensors: 1,10-phenanthroline derivatives are widely used in the construction of luminescent materials. chim.it Metal complexes, particularly with Ru(II), Ir(III), or lanthanide ions, can exhibit strong light emission. acs.orgacs.org The electron-withdrawing nature of the fluorine atom in this compound can influence the energy levels of the molecular orbitals, thereby affecting the emission wavelength and quantum yield of the resulting complex. These luminescent properties are the basis for developing chemical sensors, where the emission is quenched or enhanced upon binding to a specific analyte, such as metal ions or molecular oxygen. acs.org

Organic Electronics: The electrochemical properties of these assemblies are relevant for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs). sci-hub.se The redox potentials of these compounds, which can be precisely measured using techniques like cyclic voltammetry, are critical for their performance as electron-transport or emissive materials. mdpi.comresearchgate.net The study of compounds like 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline has involved detailed electrochemical analysis and density functional theory (DFT) calculations to determine the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net This information is vital for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.

The table below presents selected research data for a derivative of this compound, highlighting its characterization for materials science applications.

Table of Research Data for 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline

Property Method Finding Reference
Structure Determination Single-Crystal X-ray Diffraction Confirmed the molecular structure, providing insight into the solid-state packing and non-covalent interactions. mdpi.comresearchgate.net
Electrochemical Properties Cyclic Voltammetry (CV) Investigated the redox behavior (oxidation and reduction potentials) of the molecule. mdpi.comresearchgate.net

| Electronic Structure | Density Functional Theory (DFT) | Calculated the spatial distribution and energy levels of the HOMO and LUMO frontier orbitals. | mdpi.comresearchgate.net |

These targeted investigations demonstrate how the synthesis of advanced molecules based on the this compound scaffold directly supports the development of new functional materials. mdpi.com

Chemical Reactivity and Transformation Studies of 5 Fluoro 1,10 Phenanthroline

Oxidation and Reduction Pathways of the Phenanthroline Core

The 1,10-phenanthroline (B135089) core is redox-active and can undergo both oxidation and reduction reactions. The fluorine atom in the 5-position, being highly electronegative, enhances the electron-withdrawing effects across the aromatic system, which in turn alters the redox potentials of the molecule.

Oxidation: The phenanthroline ring system can be oxidized to form N-oxides at one or both of the nitrogen atoms using oxidizing agents like peroxomonosulfate or hydrogen peroxide. For fluorinated derivatives, the electron-withdrawing nature of fluorine stabilizes lower oxidation states, affecting the molecule's redox potential. Electrochemical studies on 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline, a derivative of 5-fluoro-1,10-phenanthroline, identified a quasi-reversible oxidation process at a potential (E₁/₂) of +1.25 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which was attributed to the oxidation of the phenanthroline core. vulcanchem.comgrafiati.com In studies of other substituted phenanthrolines, a reversible color change was observed during the first oxidation step, indicating the formation of a radical cation. researchgate.net

Reduction: The phenanthroline core can be reduced to form dihydrophenanthroline derivatives using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The presence of the electron-withdrawing fluorine group generally makes the phenanthroline ring more susceptible to reduction compared to its non-fluorinated counterpart.

Substitution Reactions and Derivatization at Nitrogen Atoms

The nitrogen atoms in the 1,10-phenanthroline ring are nucleophilic and can readily participate in substitution reactions to form a variety of derivatives. This reactivity is fundamental to creating more complex structures and functional materials.

A primary example of derivatization at the nitrogen atoms is the formation of 1,10-phenanthrolin-1-ium monoquaternary salts. These salts are synthesized through reactions with alkylating agents. These quaternary salts are valuable precursors for generating ylides, which are key intermediates in cycloaddition reactions. unica.it The formation of these ylides is a crucial step for constructing fused heterocyclic systems built upon the phenanthroline framework.

Cyclization and Ring Transformation Reactions in this compound Systems

The this compound framework serves as a building block for the synthesis of more complex, fused heterocyclic systems through various cyclization and ring transformation reactions.

Fused-Pyrrolo-Phenanthrolines: One significant transformation involves a [3+2] cycloaddition reaction. This process uses ylides generated in situ from 1,10-phenanthrolin-1-ium monoquaternary salts. The reaction leads to the formation of novel pyrrolo[3',4':3,4]pyrrolo[1,2-a] nih.govresearchgate.netphenanthroline derivatives. unica.it

Imidazole-Fused Phenanthrolines: A series of fluorinated imidazole[4,5f] nih.govresearchgate.netphenanthroline derivatives have been synthesized. researchgate.net These compounds are typically prepared through the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with an appropriate aldehyde and ammonium (B1175870) acetate. scholarsresearchlibrary.com The inclusion of fluorine atoms on the phenyl ring attached to the imidazole (B134444) moiety is intended to enhance biological activity. researchgate.net

Pyridine-Ring Formation: Fluorine-containing 1,10-phenanthrolines can be synthesized through a pyridine-ring formation reaction. For instance, N-propargyl-5,7-bis(trifluoroacetyl)-8-quinolylamine reacts with various amines under mild conditions to yield these phenanthroline structures. researchgate.net In some cases, reactive intermediates like 1,4-dihydro-1,10-phenanthrolin-4-ols have been successfully isolated. researchgate.net

Nine-Membered Ring Formation: In reactions catalyzed by palladium complexes, phenanthroline can act as a 1,5-synthone in reactions with certain cyclopropane (B1198618) derivatives, leading to the formation of substituted nine-membered rings. colab.ws

Chemical Stability Studies of this compound and its Derivatives in Various Chemical Environments

The chemical stability of this compound and its derivatives is a critical factor for their application. The strong carbon-fluorine (C-F) bond, with a bond energy of approximately 115.7 kcal/mol, significantly contributes to the stability of these compounds, particularly their resistance to oxidation and radiolysis. nih.gov

Studies on fused-pyrrolo-1,10-phenanthroline derivatives have shown that the stability of the molecule is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the fluorine atom, tend to enhance the stability of these compounds under atmospheric and certain solvent conditions (e.g., a CH₂Cl₂/MeOH mixture). unica.itresearchgate.net In contrast, electron-donating groups can promote easier oxidation. unica.itresearchgate.net

However, thermal stability, as indicated by melting point, can be affected differently. Compared to other 5-substituted phenanthrolines, the 5-fluoro derivative exhibits a lower melting point than its methyl and chloro analogs, which suggests lower thermal stability in the solid state. Despite this, its biological potency is noted to be superior. The stability of metal complexes containing phenanthroline ligands has also been investigated. For example, platinum(II) complexes with 1,10-phenanthroline-5,6-dione showed no dissociation in DMSO solution over 48 hours. mdpi.com

Below is a comparative table of properties for various 5-substituted 1,10-phenanthroline derivatives.

Compound NameSubstituentMelting Point (°C)Biological Activity (EC₅₀, μM)
This compound5-F149–1500.12
5-Methyl-1,10-phenanthroline5-CH₃>35012.1
5-Chloro-1,10-phenanthroline5-Cl186–18711.1
5-Nitro-1,10-phenanthroline (B1664666)5-NO₂36.0

Data sourced from

Emerging Research Frontiers for 5 Fluoro 1,10 Phenanthroline

Advanced Material Design Incorporating 5-Fluoro-1,10-phenanthroline Derivatives

The introduction of a fluorine atom at the 5-position of the 1,10-phenanthroline (B135089) core imparts unique properties that are being harnessed in the design of advanced materials. researchgate.net The electron-withdrawing nature of fluorine enhances the π-acceptor properties of the phenanthroline ligand, influencing the electronic and photophysical characteristics of its metal complexes. unica.it This has led to significant interest in their application in various fields, including organic light-emitting diodes (OLEDs) and as components of functional polymers.

Phenanthroline derivatives are recognized as highly efficient electron-transporting materials in OLEDs. researchgate.net The strategic placement of fluorine in this compound can further optimize these properties. Research has shown that fluorinated phenanthroline derivatives can lead to OLEDs with lower operating voltages and improved power efficiency. researchgate.net For instance, iridium(III) complexes incorporating fluorinated phenylpyridine and phenanthroline ligands are being investigated for their phosphorescent properties, which are crucial for efficient light emission in OLEDs. chemscene.comrsc.org

Furthermore, polymers containing phenanthroline pendant groups have been a focus of research due to their fluorescent capabilities when complexed with lanthanides. researchgate.net The incorporation of this compound into such polymers can modulate their luminescent properties and enhance their stability, opening up possibilities for new sensory and imaging materials.

Table 1: Applications of this compound in Advanced Materials

Application AreaRole of this compoundPotential Advantages
Organic Light-Emitting Diodes (OLEDs)Electron-transporting material, Ligand in phosphorescent emittersLower operating voltage, Increased power efficiency, Enhanced stability
Functional PolymersFluorescent pendant group when complexed with lanthanidesModulated luminescent properties, Improved thermal and chemical stability
SensorsComponent in chemosensors for metal ions and anionsEnhanced selectivity and sensitivity due to electronic effects of fluorine

Innovations in Synthetic Methodologies for Fluorinated Heterocycles

Despite the growing interest in fluorinated phenanthrolines, their synthesis can be challenging. mdpi.com Historically, methods like the Skraup–Debner–Miller reaction using fluorinated anilines have been employed. mdpi.comnih.gov However, these methods can lack efficiency and generality. Recent research has focused on developing more innovative and versatile synthetic routes to access this compound and other fluorinated heterocycles.

One promising approach involves the direct fluorination of the 1,10-phenanthroline core. For example, electrolysis of 1,10-phenanthroline using a triethylamine (B128534) hydrofluoric acid complex has been used to prepare 5,6-difluorophenanthroline, suggesting a potential pathway for selective monofluorination. mdpi.comnih.gov Another modern technique is the nucleophilic substitution of a suitable leaving group, such as chlorine, with a fluoride (B91410) source. researchgate.net

The development of new catalytic systems is also at the forefront of synthetic innovation. For instance, copper-catalyzed reactions are being explored for the introduction of fluorinated moieties onto aromatic systems. beilstein-journals.org These advancements are crucial for making this compound and its derivatives more accessible for a wider range of research and applications. The synthesis of various fluorine-containing heterocyclic compounds is an active area of research, with methods like cycloaddition reactions and the use of difluorocarbene being explored. chim.itmdpi.com

Table 2: Synthetic Approaches for this compound

Synthetic MethodDescriptionKey Reagents/Conditions
Skraup–Debner–Miller ReactionCondensation of a fluorinated aniline (B41778) with α,β-unsaturated carbonyl compounds.Fluorinated 2-nitroaniline (B44862) mdpi.comnih.gov
Direct FluorinationIntroduction of fluorine directly onto the phenanthroline ring.Electrolysis with Et₃N·6HF mdpi.comnih.gov
Nucleophilic SubstitutionDisplacement of a leaving group (e.g., chlorine) with fluoride.Cesium or potassium fluorides researchgate.net
Catalytic FluorinationUse of transition metal catalysts to facilitate fluorination.Copper-based reagents beilstein-journals.org

Exploration of Novel Coordination Architectures and Functional Complexes

The coordination chemistry of 1,10-phenanthroline is extensive, and the introduction of a fluorine atom at the 5-position adds a new dimension to the design of metal complexes with specific functionalities. acs.org The electronic perturbation caused by the fluorine atom can influence the geometry, stability, and reactivity of the resulting coordination architectures.

Researchers are actively exploring the complexation of this compound with a variety of metal ions, including transition metals and lanthanides. mdpi.comresearchgate.net For example, copper complexes of 5-fluoro- and 5,6-difluorophenanthrolines have been synthesized and studied for their potential applications. mdpi.comnih.gov The resulting complexes can exhibit unique photophysical and electrochemical properties, making them suitable for applications in catalysis, sensing, and molecular electronics.

The rigid and planar structure of the phenanthroline ligand, combined with the electronic influence of the fluorine substituent, allows for the construction of intricate supramolecular assemblies. unica.it These can include helicates, catenanes, and rotaxanes, where the fluorinated ligand plays a crucial role in directing the self-assembly process and defining the properties of the final architecture. The study of these novel coordination compounds is essential for understanding the fundamental principles of molecular recognition and for the development of new functional materials. nih.gov

Interdisciplinary Applications in the Chemical Sciences

The unique properties of this compound and its derivatives have led to their application in a wide range of interdisciplinary fields within the chemical sciences. chemicalbook.com Its ability to form stable complexes with various metal ions makes it a valuable tool in analytical chemistry for the detection of metal ions. chemicalbook.com

In medicinal chemistry, phenanthroline derivatives have shown promise as anticancer and antimicrobial agents. nih.govnih.gov The introduction of fluorine can enhance the biological activity and pharmacokinetic properties of these compounds. For example, fluorinated imidazole[4,5f] mdpi.comresearchgate.netphenanthroline derivatives have been synthesized and investigated as potential inhibitors of liver cancer cell proliferation. researchgate.net Copper complexes of fluorinated phenanthrolines have also demonstrated selective cytotoxicity against cancer cells.

Furthermore, the catalytic activity of metal complexes containing phenanthroline ligands is well-documented. chim.it The use of this compound as a ligand can modulate the catalytic efficiency and selectivity of these systems in various organic transformations. vulcanchem.com As research continues to uncover the fundamental properties of this versatile compound, its applications are expected to expand further into areas such as photochemistry and materials science. chemicalbook.com

Table 3: Interdisciplinary Applications of this compound

FieldApplicationMechanism/Role
Analytical ChemistryMetal ion detectionForms colored or fluorescent complexes with specific metal ions. chemicalbook.com
Medicinal ChemistryAnticancer and antimicrobial agentsIntercalation into DNA, inhibition of enzymes, enhanced biological activity due to fluorine. researchgate.net
CatalysisLigand in catalytic systemsModulates the electronic properties and steric environment of the metal center, influencing catalytic performance. chim.itvulcanchem.com
PhotochemistryPhotosensitizerParticipates in light-induced reactions due to its electronic structure. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-1,10-phenanthroline, and how is its purity validated?

  • Methodology :

  • Synthesis : Modified Skraup reactions using halogenated precursors (e.g., 5-fluoro-8-nitroquinoline intermediates) under controlled thermolysis conditions .
  • Purification : Column chromatography or recrystallization in ethanol/chloroform mixtures to isolate the white solid product (7% yield reported) .
  • Characterization :
  • NMR : ¹H NMR (CDCl₃, δ 9.48–7.73 ppm) and ¹³C NMR (δ 155.8–107.7 ppm) confirm aromatic and fluorine-coupled carbons. ¹⁹F NMR (δ 75.90 ppm) verifies the fluorine substituent .
  • Mass spectrometry : ESI+ LRMS confirms molecular ion [M–Cl]⁺ at m/z 199.23 .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
  • Storage : Keep in argon-sealed containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How does fluorination alter the redox behavior of 1,10-phenanthroline derivatives?

  • Electrochemical analysis :

  • Cyclic voltammetry (CV) of this compound shows reduction waves at −1.4 V (mono-Cl cleavage) and −2.0 V (full dehalogenation to Phen-F). Fluorine stabilizes intermediates via inductive effects, influencing redox potentials .
  • Tandem MS fragmentation (e.g., m/z 233.0285 → 197.0538 [M + H-HCl]⁺) confirms stepwise dehalogenation pathways .

Q. How can factorial design optimize this compound’s use in metal quantification assays?

  • Experimental design :

  • Factors : Ligand concentration (0.1–0.3% w/v), Fe³⁺/Cu²⁺ ratio, heating time (15–25 min), and temperature (35–40°C) .
  • Optimization : Box-Behnken design identifies ligand concentration and heating time as critical factors for complex stability (absorbance >0.8 at 510 nm) .
    • Validation : Compare UV-Vis spectra with unfluorinated analogs to assess sensitivity improvements (e.g., lower LOD for Fe²⁺ due to enhanced chelation) .

Q. How can contradictory NMR data in metal-ligand complexation studies be resolved?

  • Troubleshooting strategies :

  • Solvent effects : Use deuterated DMSO or CDCl₃ to minimize solvent-shift discrepancies. For example, δ 9.48 ppm (¹H) in CDCl₃ shifts upfield in polar solvents .
  • Paramagnetic interference : For Fe²⁺/Cu²⁺ complexes, employ diamagnetic analogs (e.g., Zn²⁺) to isolate ligand-specific signals .
  • Cross-validation : Pair NMR with X-ray crystallography or DFT calculations to confirm coordination geometry .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary (e.g., 7% vs. 15%)?

  • Key variables :

  • Halogenation step : Incomplete iodination/bromination in Skraup reactions reduces intermediate purity .
  • Thermal control : Overheating during thermolysis degrades nitro intermediates; optimized protocols use diphenyl ether at 180°C .
    • Mitigation : Monitor reaction progress via TLC and adjust stoichiometry of halogenating agents (e.g., N-iodosuccinimide) .

Coordination Chemistry Applications

Q. What makes this compound a superior ligand for actinide/lanthanide separation?

  • Mechanistic insights :

  • The fluorine substituent enhances electron-withdrawing effects, strengthening metal-ligand bonds (e.g., log K values for Pu⁴⁺ complexes increase by 1.5 vs. non-fluorinated analogs) .
  • EXAFS/XANES data confirm shorter M–N bond lengths (2.05 Å vs. 2.10 Å in Phen), improving selectivity for Am³⁺ over Eu³⁺ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.